molecular formula C15H16FN3OS B2806561 3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide CAS No. 2097858-41-6

3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide

Cat. No.: B2806561
CAS No.: 2097858-41-6
M. Wt: 305.37
InChI Key: NNVHEUDXTUMAHI-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a fluorine atom at position 3 and a carboxamide group at position 4. The carboxamide is linked to a pyrrolidin-3-yl group, which is further functionalized with a thiophen-3-ylmethyl moiety. The thiophene ring contributes aromaticity and π-stacking capabilities, while the pyrrolidine linker offers conformational flexibility.

Properties

IUPAC Name

3-fluoro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c16-14-7-17-4-1-13(14)15(20)18-12-2-5-19(9-12)8-11-3-6-21-10-11/h1,3-4,6-7,10,12H,2,5,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVHEUDXTUMAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=C(C=NC=C2)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require a base such as sodium carbonate and a solvent like toluene or water.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to maintain consistent reaction conditions and improve yield. Additionally, purification methods such as recrystallization or chromatography would be used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The pyridine ring can be reduced to form pyridinols.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Pyridinols.

  • Substitution: : A variety of substituted pyridines and thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets suggests it could be used in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to certain receptors, while the thiophene and pyridine rings contribute to its overall biological activity. The exact pathways and targets would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Substituent Analysis

The table below compares key substituents and their pharmacological implications:

Compound Name Pyridine Substituents Linker Group Aromatic Moiety Molecular Weight (g/mol)
Target Compound 3-F, 4-carboxamide Pyrrolidin-3-yl Thiophen-3-ylmethyl Not specified
AZ257 (1,4-dihydropyridine) 5-CN, 6-S-(bromophenyl-oxoethyl) N/A (dihydropyridine core) 2-Furyl, 4-bromophenyl Not specified
BK62459 3-Br, 4-(pyrrolidinyl-oxy) Pyrrolidin-3-yl-oxy 2-Fluorophenylmethyl 351.21
BK62225 3-F, 4-methyl Benzamide Pyridin-3-yl 230.24
BK62469 3-F, 4-methoxy 2-(2-hydroxyethoxy)-ethyl Thiophen-3-yl 339.38

Key Observations :

  • Fluorine vs. Other Halogens: The target compound’s 3-fluoro group may improve metabolic stability compared to bromine (BK62459) or cyano groups (AZ257), which could alter electron distribution and binding kinetics.
  • Thiophene vs.
  • Linker Flexibility : The pyrrolidine linker in the target compound allows greater conformational adaptability than the rigid bicyclic system in BK62234 or the hydroxyethoxy chain in BK62469 .

Pharmacological Implications

  • 1,4-Dihydropyridines (AZ257) : These typically act as calcium channel blockers. The target compound’s fully aromatic pyridine core may reduce redox sensitivity, enhancing stability in oxidative environments .
  • However, BK62469’s methoxy and hydroxyethoxy groups increase hydrophilicity, which may limit CNS penetration compared to the target’s pyrrolidine-thiophene motif .
  • Pyrrolidine vs.

Physicochemical Properties

  • Lipophilicity : The thiophen-3-ylmethyl group in the target compound likely increases logP relative to BK62225’s pyridin-3-yl or BK62459’s fluorophenylmethyl groups, favoring passive diffusion across biological membranes.
  • Solubility : The carboxamide and pyrrolidine groups may enhance aqueous solubility compared to BK62472’s trifluoromethylpyridine moiety, which is highly hydrophobic .

Biological Activity

3-Fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

  • SMILES : CC1=C(C(=C(N2CCCCC2)C(=O)N(C)C(=O)C1=O)C(=N)C(=O)N(C)C(=O)C1=O)C2=C(C=C(C=C2)F)N2CCCCC2

Antimicrobial Properties

Recent studies indicate that similar pyridine derivatives exhibit significant antibacterial and antifungal activities. For instance, pyrrolidine derivatives have shown effective inhibition against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundMIC (mg/mL)Target Organism
This compoundTBDTBD
Pyrrolidine Derivative A0.0039S. aureus
Pyrrolidine Derivative B0.025E. coli

The mechanism by which this compound exerts its antimicrobial effects likely involves interaction with bacterial cell membranes or inhibition of critical metabolic pathways. Similar compounds have been noted to disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to cell death .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the compound has been linked to enhanced biological activity. The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and improve interaction with biological targets .

Key SAR Findings:

  • Fluorine Substitution : Enhances potency against certain enzymes and receptors.
  • Pyrrolidine Ring : Contributes to structural rigidity, affecting binding affinity.
  • Thiophen Group : May influence electronic properties and solubility.

Case Studies

  • Study on Pyridine Derivatives : A study evaluated various pyridine derivatives for their antibacterial properties, finding that modifications in the pyridine ring significantly affected their efficacy. The incorporation of electron-withdrawing groups like fluorine was particularly beneficial for enhancing antimicrobial activity .
  • Antifungal Activity Assessment : Another study focused on the antifungal properties of similar compounds, demonstrating that certain configurations led to increased effectiveness against fungal pathogens such as Candida albicans with MIC values indicating substantial antifungal potential .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide?

The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key parameters include:

  • Temperature control : Exothermic reactions (e.g., amide bond formation) require precise cooling (0–5°C) to avoid side products .
  • Catalyst selection : Lewis acids like BF₃·Et₂O or Pd-based catalysts may enhance coupling efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is essential for isolating >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

A combination of methods is required:

  • ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and fluoropyridine (δ 8.2–8.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₇FN₃OS: 330.1024) .
  • FT-IR : Identify carbonyl stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR .
  • Lyophilization : Improves stability by reducing hydrolytic degradation of the carboxamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Core modifications : Synthesize analogs with fluoropyridine replaced by quinoline () or pyrazolo-pyridine () to assess bioactivity shifts.
  • Substituent effects : Compare thiophen-3-ylmethyl vs. benzyl groups on pyrrolidine to determine steric/electronic contributions to target binding .
  • Biological assays : Test inhibition of kinases (e.g., EGFR, JAK2) using enzyme-linked immunosorbent assays (ELISA) at 1–100 µM concentrations .

Q. How should contradictory data in biological activity assays be resolved?

  • Dose-response validation : Repeat assays with 10-dose IC₅₀ curves (e.g., 0.1–100 µM) to rule out false positives from aggregation or solubility issues .
  • Off-target screening : Use proteome-wide microarrays to identify non-specific binding .
  • Metabolite analysis : LC-MS/MS can detect active metabolites (e.g., hydrolyzed carboxamide) contributing to observed activity .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Asp1042 in EGFR) .
  • Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

Q. How can researchers identify the biological targets of this compound in complex cellular systems?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog and streptavidin pull-down followed by LC-MS/MS .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify sensitizing/resistant genes .
  • Thermal shift assays (TSA) : Monitor protein melting shifts in lysates to detect target engagement .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different studies?

  • Standardize assay conditions : Control variables like ATP concentration (e.g., 10 µM for kinase assays) and incubation time (60 mins) .
  • Validate compound integrity : Re-analyze stock solutions via NMR post-assay to confirm no degradation .
  • Cross-validate with orthogonal assays : Compare enzymatic inhibition (e.g., ADP-Glo™) with cellular viability (MTT assay) .

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